molecular formula C9H12F2N2O2 B2954129 tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate CAS No. 2232877-36-8

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B2954129
CAS No.: 2232877-36-8
M. Wt: 218.204
InChI Key: DZVJRCYRTLBXER-UHFFFAOYSA-N
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Description

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate and a difluoromethylating agent.

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Compounds containing the difluoromethyl group have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and chemical resistance .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

tert-butyl 4-(difluoromethyl)pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12-13)7(10)11/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVJRCYRTLBXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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